Ethyl 2-Fluoroacrylate is an organic compound with the molecular formula CHFO. It is classified as a fluoroacrylate and is recognized for its utility in various synthetic applications, particularly in the synthesis of fluorinated compounds. The compound features a double bond characteristic of acrylates and a fluoro group that enhances its reactivity, making it valuable in organic synthesis and industrial applications.
Ethyl 2-Fluoroacrylate is sourced from various chemical suppliers and is often used in research settings due to its versatile reactivity. It falls under the category of fluoroacrylates, which are esters derived from fluoroacrylic acid. The compound can be synthesized through several methods, which are optimized for yield and purity in both laboratory and industrial contexts.
Ethyl 2-Fluoroacrylate can be synthesized using multiple approaches:
The synthesis conditions are carefully controlled to optimize safety and efficiency, often involving specialized equipment to manage low temperatures and reactive intermediates.
The molecular structure of Ethyl 2-Fluoroacrylate features:
Ethyl 2-Fluoroacrylate participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Ethyl 2-Fluoroacrylate involves its dual reactivity due to the acrylate and fluoro groups:
These properties make Ethyl 2-Fluoroacrylate suitable for a range of applications in research and industry.
Ethyl 2-Fluoroacrylate has extensive applications across several fields:
Nucleophilic fluorination leverages fluoride sources to install fluorine at the α-carbon of acrylate precursors. The DMPU-HF complex (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone-hydrogen fluoride) has emerged as a premier reagent for direct hydrofluorination of ethyl propiolate. This method proceeds via anti-addition to afford EFA in 82–85% yield with minimal oligomerization, overcoming limitations of anhydrous HF’s corrosivity and volatility [1]. The reaction’s regioselectivity is attributed to the bulkiness of the DMPU-HF complex, which favors Markovnikov addition.
Alternative routes exploit halogen-exchange (halex) reactions on α-haloacrylate esters. Ethyl 2-bromoacrylate reacts with KF in aprotic polar solvents (e.g., N-methylpyrrolidinone, NMP) at 120–150°C, yielding EFA. However, competing ester hydrolysis and elimination reactions reduce efficiency, capping yields at 60–70%. Crucially, α-chloro precursors exhibit inferior reactivity due to chloride’s lower leaving-group aptitude, necessitating higher temperatures (>180°C) that promote decomposition [6].
Table 1: Nucleophilic Fluorination Methods for EFA Synthesis
Precursor | Fluorinating Agent | Solvent | Temperature | Yield | Key Limitation |
---|---|---|---|---|---|
Ethyl propiolate | DMPU-HF | Dichloromethane | 0–25°C | 82–85% | Reagent cost |
Ethyl 2-bromoacrylate | KF | NMP | 120–150°C | 60–70% | Competing hydrolysis |
Ethyl 2-chloroacrylate | KF | Sulfolane | 180°C | 40–50% | Low selectivity, degradation |
Organometallic reagents enable precise C–F bond construction via deoxyfluorination or carbonyl addition. A high-yielding route employs diisobutylaluminum hydride (DIBAL) to reduce ethyl (ethoxyphosphinoyl)fluoroacetate [(EtO)₂P(O)CFHC(O)OEt]. At –78°C in anhydrous ether, DIBAL generates a carbanion that undergoes formylation with ethyl formate, followed by in situ elimination to furnish EFA in 62% yield after distillation . The key advantage lies in avoiding β-fluoro elimination side pathways common in palladium or nickel systems.
Recent advances utilize copper(I) catalysis for hydrocarbofunctionalization of ethyl propiolate. In situ-generated CuF species from AgF and CuCl add across the alkyne bond, yielding EFA with >90% regioselectivity. This method operates under mild conditions (25–50°C) but requires stoichiometric silver, limiting scalability [1].
While EFA itself is achiral, its synthesis from prochiral intermediates can exploit asymmetric induction. Cyclopropane oxidative cleavage provides a stereoselective route: ethyl 2-fluoro-1-nitrocyclopropanecarboxylate undergoes ring-opening with vanadium or iron catalysts and hydrogen peroxide. Enantiomerically enriched cyclopropanes (synthesized via chiral phase-transfer catalysis) yield R- or S-EFA with 88–92% ee [2].
Epoxidation-fluorination sequences represent another strategy. Ethyl 3-fluoropropenoate reacts with peracetic acid and tetrabutylammonium hydrogen difluoride (TBAHF₂) under phase-transfer conditions. The epoxide intermediate undergoes stereospecific fluoride attack at the β-carbon, affording EFA with diastereomeric ratios >95:5 [2].
Solvent choice critically controls EFA yield and purity by modulating reactivity, intermediate stability, and product isolation. Anhydrous amide solvents (NMP, DMF) optimize dehydrohalogenation reactions. For example, methyl 3-chloro-2-fluoropropionate undergoes elimination in NMP at 150°C under reduced pressure (150–300 mbar), distilling EFA continuously from the reaction mixture to suppress polymerization. Including radical inhibitors (BHT, 2,6-di-tert-butyl-4-methylphenol) and phosphate bases (Na₃PO₄) further elevates yields to >95% [6].
Table 2: Solvent Impact on Dehydrohalogenation Efficiency
Solvent | Additive | Temperature | Pressure | EFA Yield | Polymer Byproduct |
---|---|---|---|---|---|
NMP | Na₃PO₄ + BHT | 150°C | 150–300 mbar | 95% | <1% |
DMF | K₂CO₃ | 130°C | Ambient | 75% | 10–15% |
Sulfolane | DBU | 180°C | Ambient | 50% | 20–25% |
Non-polar solvents like dichloromethane benefit DMPU-HF-based hydrofluorination by solubilizing gaseous reactants while minimizing acrylate hydrolysis. Strict water exclusion (<50 ppm) is essential, as moisture hydrolyzes the DMPU-HF complex, liberating HF that etches glassware and degrades EFA [1] [3].
Single-step routes (e.g., propiolate hydrofluorination) offer atom economy and operational simplicity. The DMPU-HF process achieves 85% yield in one vessel but requires specialized equipment for HF handling. Costs are driven by DMPU-HF (≈ $250/mol) and catalyst recycling [1].
Multi-step pathways trade added complexity for flexible precursor sourcing. The chlorofluoroacetate route exemplifies this:
Table 3: Economic and Efficiency Metrics of Primary EFA Routes
Synthetic Pathway | Step Count | Overall Yield | Raw Material Cost ($/kg EFA) | Scalability |
---|---|---|---|---|
Propiolate hydrofluorination | 1 | 82–85% | 320 | Pilot plant proven |
Halex of α-bromoacrylate | 1 | 60–70% | 280 | Limited by KF efficiency |
Chlorofluoroacetate dehydrohalogenation | 2 | 53–57% | 190 | Industrial |
Phosphonate/DIBAL reduction | 3 | 45–50% | 620 | Lab-scale only |
The phosphonate/DIBAL route suffers from low yield per step (45–50% overall) and high DIBAL costs, confining it to niche applications despite superior functional group tolerance .
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